molecular formula C14H23NO2 B11964517 N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide CAS No. 100966-82-3

N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide

Katalognummer: B11964517
CAS-Nummer: 100966-82-3
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: NFAHDHNTWDSMQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide is an organic compound with the molecular formula C14H23NO2. It is a cyclohexene derivative with various functional groups, including a carboxamide and a ketone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide typically involves the reaction of a cyclohexene derivative with diethylamine and a suitable oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting the amide to an acyl chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted amides.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,1-Dimethyl-N-phenyl-2-cyclopentene-1-carboxamide
  • N-(4-Methylphenyl)-1-cyclohexene-1-carboxamide
  • 6,6-Dimethyl-2-oxo-N-phenethyl-4-(phenethylamino)-3-cyclohexene-1-carboxamide

Uniqueness

N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide is unique due to its specific combination of functional groups and its cyclohexene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

100966-82-3

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

N,N-diethyl-4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H23NO2/c1-6-15(7-2)13(17)12-11(16)8-10(3)9-14(12,4)5/h8,12H,6-7,9H2,1-5H3

InChI-Schlüssel

NFAHDHNTWDSMQO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1C(=O)C=C(CC1(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.